molecular formula C18H30ClNO3 B4407218 4-[4-(4-sec-butoxyphenoxy)butyl]morpholine hydrochloride

4-[4-(4-sec-butoxyphenoxy)butyl]morpholine hydrochloride

Cat. No. B4407218
M. Wt: 343.9 g/mol
InChI Key: PAZPXVBXMYSCBD-UHFFFAOYSA-N
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Description

4-[4-(4-sec-butoxyphenoxy)butyl]morpholine hydrochloride, also known as BMBM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

4-[4-(4-sec-butoxyphenoxy)butyl]morpholine hydrochloride has been studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. In cardiovascular disease, this compound has been studied for its ability to protect against ischemia-reperfusion injury. In neurological disorders, this compound has shown potential for neuroprotection and cognitive enhancement.

Mechanism of Action

4-[4-(4-sec-butoxyphenoxy)butyl]morpholine hydrochloride exerts its therapeutic effects through various mechanisms of action. In cancer research, this compound inhibits the activity of protein kinase C, which is involved in the regulation of cell growth and proliferation. In cardiovascular disease, this compound protects against ischemia-reperfusion injury by reducing oxidative stress and inflammation. In neurological disorders, this compound enhances cognitive function by increasing the levels of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound inhibits the expression of genes involved in cell cycle progression and induces apoptosis in cancer cells. In cardiovascular disease, this compound reduces the levels of inflammatory cytokines and oxidative stress markers. In neurological disorders, this compound enhances synaptic plasticity and improves cognitive function.

Advantages and Limitations for Lab Experiments

4-[4-(4-sec-butoxyphenoxy)butyl]morpholine hydrochloride has several advantages for lab experiments, including its high solubility in water and its ability to cross the blood-brain barrier. However, this compound also has limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for 4-[4-(4-sec-butoxyphenoxy)butyl]morpholine hydrochloride research, including its potential use as a therapeutic agent for cancer, cardiovascular disease, and neurological disorders. Further studies are needed to determine the optimal dosage and administration route for this compound and to investigate its potential side effects. Additionally, the development of this compound derivatives may lead to the discovery of more potent and selective compounds with therapeutic applications.
Conclusion:
This compound is a chemical compound that has shown promising results in preclinical studies for its potential therapeutic applications in cancer research, cardiovascular disease, and neurological disorders. Further studies are needed to determine its optimal dosage and administration route and to investigate its potential side effects. The development of this compound derivatives may lead to the discovery of more potent and selective compounds with therapeutic applications.

properties

IUPAC Name

4-[4-(4-butan-2-yloxyphenoxy)butyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.ClH/c1-3-16(2)22-18-8-6-17(7-9-18)21-13-5-4-10-19-11-14-20-15-12-19;/h6-9,16H,3-5,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZPXVBXMYSCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)OCCCCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.